3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane (BCP) family. This family of compounds is known for its unique three-dimensional structure, which makes it an interesting subject for research in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the BCP core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . Another approach involves the use of metal-catalyzed reactions to introduce the methoxymethyl group at the desired position .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic methods that can be performed under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites that are not accessible to more planar molecules. This can enhance its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine: This compound has a similar structure but includes an additional methyl group on the nitrogen atom.
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in the functional groups attached to the bicyclo[1.1.1]pentane ring.
Uniqueness
3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine is unique due to its specific functionalization, which imparts distinct chemical and biological properties. Its methoxymethyl group enhances its solubility and reactivity, making it a versatile building block for various applications .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-(methoxymethyl)bicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C7H13NO/c1-9-5-6-2-7(8,3-6)4-6/h2-5,8H2,1H3 |
InChI Key |
OCIXCZBNIIOWOQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC12CC(C1)(C2)N |
Origin of Product |
United States |
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